4,4'-Oxydibenzoic acid

Catalog No.
S569988
CAS No.
2215-89-6
M.F
C14H10O5
M. Wt
258.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Oxydibenzoic acid

CAS Number

2215-89-6

Product Name

4,4'-Oxydibenzoic acid

IUPAC Name

4-(4-carboxyphenoxy)benzoic acid

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C14H10O5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)

InChI Key

WVDRSXGPQWNUBN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(=O)O

Synonyms

4,4'-oxydibenzoic acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)C(=O)O

Precursor for High-Performance Polymers:

,4'-Oxydibenzoic acid serves as a crucial monomer in the synthesis of various high-performance polymers, including:

  • Polybenzoxazoles: These polymers exhibit exceptional thermal and chemical stability, making them ideal for applications in aerospace, electronics, and automotive industries.
  • Poly(arylene ether)s: These polymers possess excellent mechanical properties, flame retardancy, and good electrical insulating properties, finding use in electronic devices and membranes.
  • Liquid crystal polymers: These polymers exhibit unique properties that allow them to change their physical state depending on external stimuli like temperature or electric fields. This makes them valuable for applications in displays and sensors.

The specific properties of these polymers can be tailored by modifying the structure of 4,4'-oxydibenzoic acid or incorporating other monomers during the polymerization process.

Research in Material Science:

Beyond polymers, 4,4'-oxydibenzoic acid also finds applications in material science research:

  • Metal-organic frameworks (MOFs): These porous materials can be constructed using 4,4'-oxydibenzoic acid as a linker molecule. The resulting MOFs exhibit tunable pore sizes and functionalities, making them valuable for gas storage, separation, and catalysis.
  • Organic electronics: 4,4'-Oxydibenzoic acid derivatives are being explored for their potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their semiconducting properties.

4,4'-Oxydibenzoic acid, also known as 4,4'-oxybisbenzoic acid, is an organic compound with the molecular formula C14H10O5C_{14}H_{10}O_{5} and a molecular weight of approximately 258.23 g/mol. It appears as a white to pale brown solid and has a melting point of about 329 °C. This compound is characterized by two benzoic acid moieties linked by an ether oxygen atom, which contributes to its unique chemical properties and applications in various fields including materials science and pharmaceuticals .

4,4'-Oxydibenzoic acid is considered a mild irritant and may cause skin or eye irritation upon contact. It is recommended to wear appropriate personal protective equipment (PPE) when handling this compound [].

The chemical reactivity of 4,4'-oxydibenzoic acid primarily involves its carboxylic acid groups, which can undergo typical acid-base reactions. It can also participate in condensation reactions to form polymers or react with electrophiles to generate various derivatives. For instance, it can react with sulfur-containing electrophiles to produce phenoxathiin derivatives, showcasing its versatility in organic synthesis .

Research indicates that 4,4'-oxydibenzoic acid exhibits biological activity, particularly in the context of medicinal chemistry. It has been studied for its potential anti-inflammatory properties and as a building block in the synthesis of pharmaceuticals. Specific derivatives of this compound have shown promise in biological assays, although comprehensive studies on its direct biological effects are still limited .

Several methods exist for synthesizing 4,4'-oxydibenzoic acid:

  • Condensation Reaction: A common method involves the condensation of 4-chlorobenzoic acid and 4-hydroxybenzoic acid in the presence of an acid-binding agent within a polar high-boiling solvent at elevated temperatures (140-280 °C). This method yields high purity and good yields while utilizing readily available starting materials .
  • Oxidative Methods: Alternative synthetic routes include oxidative methods using catalysts such as cobalt or manganese salts to convert dimethyl phenyl ether into 4,4'-oxydibenzoic acid through dioxygen oxidation .
  • Metal-Organic Frameworks: In more advanced applications, it has been utilized in the construction of metal-organic frameworks by coordinating with metal ions like manganese(II), resulting in novel three-dimensional structures with potential applications in catalysis and materials science .

The applications of 4,4'-oxydibenzoic acid are diverse:

  • Polymer Science: It serves as a monomer for liquid crystal polymers, contributing to the development of high-strength and high-modulus materials used in electronics and specialty plastics.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses, particularly in anti-inflammatory drugs.
  • Industrial Uses: It is employed as an additive to modify the properties of polymers, such as reducing viscosity and facilitating processing during manufacturing .

Interaction studies involving 4,4'-oxydibenzoic acid have revealed its capacity to form coordination complexes with various metal ions. These interactions can lead to the formation of new materials with enhanced properties, such as improved conductivity or catalytic activity. For example, studies have shown that when combined with manganese(II) chloride and biphenyl ligands, it forms a unique coordination polymer that exhibits interesting electrochemical properties .

Several compounds share structural similarities with 4,4'-oxydibenzoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Benzene-1,2-dicarboxylic acidTwo carboxylic acids on adjacent positionsLacks ether linkage; primarily used in plasticizers
Phthalic acidContains two carboxylic groups on adjacent carbonsWidely used in producing plasticizers; no ether group
Diphenyl etherTwo phenyl rings connected by an ether bondDoes not contain carboxylic acids; used as a solvent
Terephthalic acidTwo carboxylic acids on para positionsEssential for polyester production; lacks ether linkage

The presence of both carboxylic acid groups and an ether linkage in 4,4'-oxydibenzoic acid distinguishes it from these similar compounds and enhances its utility in specialized applications such as liquid crystal polymers and advanced materials .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2215-89-6

General Manufacturing Information

Benzoic acid, 4,4'-oxybis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types